molecular formula C10H10ClFO B13048327 1-(3-Chloro-2-fluorophenyl)butan-1-one

1-(3-Chloro-2-fluorophenyl)butan-1-one

Cat. No.: B13048327
M. Wt: 200.64 g/mol
InChI Key: YQLGAUOHBONDSG-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-fluorophenyl)butan-1-one is an organic compound with the molecular formula C10H10ClFO and a molecular weight of 200.64 g/mol . This compound is characterized by the presence of a butanone backbone substituted with a 3-chloro-2-fluorophenyl group. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-fluorophenyl)butan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3-chloro-2-fluorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-fluorophenyl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4).

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-fluorophenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

  • 1-(3-Chloro-4-fluorophenyl)butan-1-one
  • 1-(3-Chloro-2-methylphenyl)butan-1-one
  • 1-(3-Bromo-2-fluorophenyl)butan-1-one

Comparison: 1-(3-Chloro-2-fluorophenyl)butan-1-one is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring. This unique arrangement influences its reactivity and biological activity compared to other similar compounds. For instance, the presence of both chloro and fluoro groups can enhance its electrophilic nature, making it more reactive in certain chemical reactions .

Properties

Molecular Formula

C10H10ClFO

Molecular Weight

200.64 g/mol

IUPAC Name

1-(3-chloro-2-fluorophenyl)butan-1-one

InChI

InChI=1S/C10H10ClFO/c1-2-4-9(13)7-5-3-6-8(11)10(7)12/h3,5-6H,2,4H2,1H3

InChI Key

YQLGAUOHBONDSG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C(=CC=C1)Cl)F

Origin of Product

United States

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